![molecular formula C10H9BrClN3 B581852 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 1310250-38-4](/img/structure/B581852.png)

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

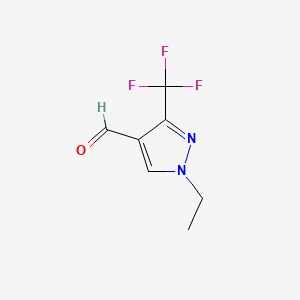

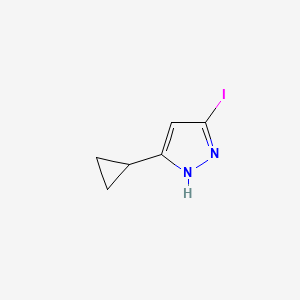

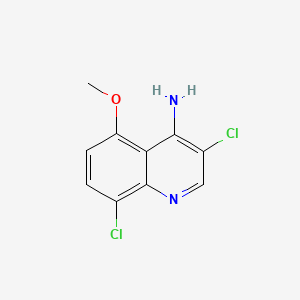

“3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a chemical compound with the molecular formula C10H9BrClN3 . It has an average mass of 286.556 Da and a monoisotopic mass of 284.966827 Da . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” include its molecular formula (C10H9BrClN3), average mass (286.556 Da), and monoisotopic mass (284.966827 Da) .Applications De Recherche Scientifique

Medicinal Chemistry of Quinazoline Derivatives

Quinazoline derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that quinazoline and its derivatives play a crucial role in the development of new medicinal agents by serving as versatile lead molecules. These compounds exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Quinazoline Derivatives in Optoelectronic Materials

Beyond their medicinal applications, quinazoline derivatives are also explored for their use in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials with applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their luminescent and electroluminescent properties make them valuable for developing advanced optoelectronic devices (Lipunova et al., 2018).

Anti-Cancer Activity of Quinazoline Derivatives

Quinazoline derivatives have shown promising anticancer properties, acting through various mechanisms such as inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and other cancer-related pathways. This versatility makes quinazolines a valuable scaffold for the development of anticancer drugs, with ongoing research aimed at enhancing their efficacy and reducing side effects (Moorthy et al., 2023).

Synthesis and Chemical Transformations

The synthesis and chemical transformation of quinazoline derivatives are crucial for exploring their full potential in various applications. Innovative synthetic methods and strategies are being developed to enhance the efficiency of producing quinazoline derivatives, enabling the exploration of new pharmacological activities and applications (Faisal & Saeed, 2021).

Propriétés

IUPAC Name |

3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNRDHMRLAFRGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)